GlcNAcstatin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H27N3O4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
YCPLHXLUOSXDJD-BRSBDYLESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GlcNAcstatin: A Technical Guide to its Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of GlcNAcstatin, a potent and selective inhibitor of O-GlcNAcase (OGA). It details the molecular interactions, kinetic properties, and cellular consequences of OGA inhibition by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction: The O-GlcNAc Signaling Pathway
O-GlcNAcylation is a dynamic and abundant post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, cell cycle progression, and protein degradation. This modification involves the attachment of a single β-N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. The cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. This dynamic interplay, often reciprocal to phosphorylation, allows the cell to respond to various stimuli and nutrient levels. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.
Caption: O-GlcNAc Cycling and Inhibition by this compound.
Core Mechanism of Action
This compound is a rationally designed, glucoimidazole-based compound that acts as a highly potent, selective, and competitive inhibitor of O-GlcNAcase (OGA).[1] Its design was informed by the structural details of the OGA active site when bound to a less selective inhibitor, PUGNAc.[1]
The core mechanism of this compound involves:
-
Transition-State Mimicry: this compound binds to the OGA active site by mimicking the structure of the transition state of the natural substrate during hydrolysis. This high-affinity interaction effectively sequesters the enzyme, preventing it from processing its native O-GlcNAcylated protein substrates.[1]
-
Competitive Inhibition: Kinetic analyses confirm that this compound functions as a competitive inhibitor.[1] It directly competes with O-GlcNAcylated proteins for access to the enzyme's catalytic machinery. This mode of inhibition means that this compound's effect is dependent on the relative concentrations of the inhibitor and the substrate.
-
High Selectivity: A key feature of this compound is its remarkable selectivity for OGA over the structurally related human lysosomal hexosaminidases (HexA/HexB).[1] While older inhibitors like PUGNAc inhibit both enzyme families, this compound was engineered to exploit subtle differences in their active sites, achieving up to 100,000-fold selectivity. This minimizes off-target effects and makes it a precise tool for studying O-GlcNAc biology.[1]
Caption: Competitive Inhibition of O-GlcNAcase by this compound.
Quantitative Inhibition Data
This compound and its derivatives are among the most potent OGA inhibitors reported, with inhibition constants (Ki) in the picomolar to low nanomolar range.[1] Their selectivity is a critical parameter, defined by the ratio of inhibition against off-target HexA/HexB versus the target OGA.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Selectivity vs. HexA/B | Reference |
| This compound | Bacterial OGA (bOGA) | 4.6 pM | ~100,000-fold | [1] |
| This compound A | Human OGA (hOGA) | 0.55 nM | 1-fold | |
| This compound C | Human OGA (hOGA) | 4.0 nM | 164-fold | |
| This compound D | Human OGA (hOGA) | 0.74 nM | 4-fold to 15-fold | |
| This compound G | Human OGA (hOGA) | 4.1 nM | ~900,000-fold | |
| PUGNAc (Reference) | Human OGA (hOGA) | ~50-70 nM | Low (potent HexA/B inhibitor) |
Cellular Effects and Signaling Implications
By inhibiting OGA, this compound treatment leads to a global increase in the levels of O-GlcNAcylated proteins within cells (hyper-O-GlcNAcylation).[1] This has been demonstrated in various cell lines, including HEK 293 and SH-SY5Y neuroblastoma cells.[1] The accumulation of O-GlcNAc on key regulatory proteins can profoundly impact cellular signaling pathways. For example, since O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites, increasing O-GlcNAc levels can block or enhance phosphorylation, thereby altering protein activity, stability, and localization. This mechanism is central to the therapeutic hypothesis for using OGA inhibitors in neurodegenerative diseases, where inhibiting OGA has been shown to reduce the hyperphosphorylation of the tau protein.
Detailed Experimental Protocols
This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition for this compound.
Objective: To measure the steady-state kinetics of recombinant human OGA (hOGA) in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human OGA (hOGA)
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG)
-
This compound inhibitor stock solution
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 2.5 mM MgCl₂, 1 mg/mL BSA, pH 7.5
-
96-well black microplates
-
Plate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Stop Solution: e.g., 0.5 M sodium carbonate, pH 10.5
Procedure:
-
Prepare Reagents: Create serial dilutions of the 4MU-NAG substrate and this compound in Assay Buffer.
-
Assay Setup: In the wells of a 96-well plate, add varying concentrations of the 4MU-NAG substrate. For each substrate concentration, set up reactions with multiple fixed concentrations of this compound (including a zero-inhibitor control).
-
Initiate Reaction: Add a fixed, low concentration of recombinant hOGA to each well to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution to each well. The basic pH enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4MU) product.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Convert fluorescence units to the concentration of product formed using a standard curve of pure 4MU.
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
To determine the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
-
Fit the velocity data to the standard equation for competitive inhibition using a suitable software package (e.g., GraFit, GraphPad Prism) to determine the Ki value.
-
This protocol is used to qualitatively or semi-quantitatively assess the increase in total protein O-GlcNAcylation in cells following treatment with this compound.[1]
Objective: To detect changes in global O-GlcNAc levels in cell lysates via immunoblotting.
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HEK 293)
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary Antibodies: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (or a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (or run a parallel gel) to confirm equal protein loading across lanes.
-
Analysis: Compare the intensity of the O-GlcNAc signal (often appearing as a smear of multiple bands) in the this compound-treated lanes to the control lane. An increase in signal intensity indicates successful OGA inhibition in the cell.[1]
Caption: Experimental Workflow for Western Blot Analysis.
This protocol provides a general overview for determining the crystal structure of OGA in complex with this compound to understand the molecular basis of inhibition.
Objective: To resolve the three-dimensional structure of the OGA active site with this compound bound.
Materials:
-
Highly purified, crystallizable OGA (e.g., a bacterial homolog, bOGA)
-
This compound
-
Crystallization screening kits and reagents (buffers, precipitants)
-
Cryo-protectant solution
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein Expression and Purification: Express and purify a high-yield, stable form of the OGA enzyme. This often involves using a bacterial homolog which is more amenable to crystallization.
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of conditions (pH, precipitant type, and concentration) to find initial crystallization hits for the apo-enzyme (enzyme alone).
-
Optimize these conditions to produce diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the grown apo-enzyme crystals into a solution containing a high concentration of this compound and allow the inhibitor to diffuse into the active site.
-
Co-crystallization: Alternatively, mix the purified OGA protein with this compound prior to setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal in an X-ray beam and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Build a model of the OGA-GlcNAcstatin complex into the electron density map.
-
Refine the model to improve its fit with the experimental data.
-
-
Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and conformational changes that define how this compound binds within the OGA active site.[1] This provides the ultimate proof of the inhibitor's binding mode and the structural basis for its potency and selectivity.
References
GlcNAcstatin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) post-translational modification from nuclear and cytoplasmic proteins.[1][2][3] This dynamic modification, analogous to phosphorylation, plays a crucial role in a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1][3] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[4][5] The development of potent and selective OGA inhibitors like this compound provides invaluable chemical tools to probe the function of O-GlcNAcylation and presents promising therapeutic avenues.[1][6] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was a landmark achievement in the rational design of enzyme inhibitors. It was engineered by exploiting structural information of the bacterial OGA from Bacteroides thetaiotaomicron in complex with the less selective inhibitor PUGNAc.[1][7] This structural data revealed key active site features that could be leveraged to enhance both potency and selectivity.
The design strategy focused on modifying the PUGNAc scaffold to create a glucoimidazole-based inhibitor that would better mimic the transition state of the O-GlcNAc hydrolysis reaction.[1][4] This led to the synthesis of a novel tetrahydroimidazo[1,2-a]pyridine scaffold, which forms the core of the this compound family of inhibitors.[2][8]
O-GlcNAc Signaling Pathway and Mechanism of Inhibition
The O-GlcNAc modification is a dynamic process regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety to proteins, and OGA, which removes it. This compound acts as a competitive inhibitor of OGA, binding to the active site and preventing the hydrolysis of O-GlcNAcylated proteins. This leads to an accumulation of O-GlcNAcylated proteins within the cell, allowing for the study of the functional consequences of elevated O-GlcNAcylation.
Synthesis Pathway of this compound
A versatile synthesis of GlcNAcstatins has been developed, starting from a readily available monosaccharide precursor. A key feature of this pathway is the de novo synthesis of the imidazole (B134444) ring from glyoxal (B1671930), ammonia (B1221849), and an appropriate aldehyde, followed by an intramolecular SN2 cyclization to form the fused tetrahydroimidazo[1,2-a]pyridine core.[2][8]
Experimental Protocols
General Synthesis of the this compound Core
The following is a generalized protocol for the synthesis of the core tetrahydroimidazo[1,2-a]pyridine scaffold, based on the work by Borodkin and van Aalten (2010).[2][8]
-
Preparation of the Linear Precursor:
-
To a solution of methyl 3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-D-mannopyranoside in a suitable solvent (e.g., CHCl3), add a 40% aqueous glyoxal solution and 7 M methanolic ammonia at 4°C.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by concentrating the mixture, diluting with CHCl3, and washing with brine. The organic layer is then dried and concentrated to yield the crude linear precursor.
-
-
Intramolecular Cyclization:
-
The crude linear precursor is subjected to conditions that facilitate an intramolecular SN2 reaction to form the fused d-mannose-imidazole ring system. This typically involves the conversion of a primary alcohol to a good leaving group (e.g., tosylate or mesylate) followed by cyclization.
-
For example, to a solution of the precursor and triphenylphosphine (B44618) in toluene, imidazole and iodine are added sequentially. The reaction is heated to around 70°C.[2]
-
After completion, the reaction is cooled, concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel to yield the cyclized this compound core.[2]
-
-
Functional Group Manipulations and Deprotection:
-
Further modifications, such as the introduction of the phenethyl group at C(2) and various N(8) acyl substituents, are carried out on the cyclized core.
-
The final deprotection step, typically involving acidolysis to remove protecting groups like triisopropylsilyl and cyclic acetals, yields the target this compound analogs.
-
O-GlcNAcase Inhibition Assay
The inhibitory potency of this compound and its analogs against OGA is typically determined using a fluorogenic substrate assay.
-
Reagents and Materials:
-
Recombinant human O-GlcNAcase (hOGA).
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
Assay buffer: e.g., 50 mM sodium cacodylate, pH 6.5, containing 1 mg/mL BSA.
-
This compound or analog dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, a fixed concentration of hOGA, and the assay buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the 4-MU-GlcNAc substrate.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time, which corresponds to the enzymatic cleavage of the substrate to produce the fluorescent 4-methylumbelliferone.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
-
The inhibition constant (Ki) can be determined by performing the assay at various substrate concentrations and analyzing the data using methods such as the Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Cellular O-GlcNAcylation Assay (Western Blot)
This assay is used to assess the ability of this compound to increase global O-GlcNAcylation levels in cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a buffer containing protease and OGA inhibitors (to preserve the O-GlcNAc modification).
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantitative Data and Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of this compound and its derivatives have been extensively characterized. The following table summarizes key quantitative data for selected this compound analogs.
| Compound | R Group at C(2) | N(8)-Acyl Group | hOGA Ki (nM) | hHexA/B Ki (nM) | Selectivity (HexA/B / OGA) |
| This compound A | Carboxymethyl | Acetyl | - | - | - |
| This compound B | Phenylethyl | Acetyl | - | - | - |
| This compound C | Phenylethyl | Isobutyl | 4 | >500,000 | >125,000 |
| This compound D | Phenylethyl | Propionyl | 0.74 | - | - |
Data compiled from various sources. Note that assay conditions can vary between studies, affecting absolute values.
The structure-activity relationship studies of GlcNAcstatins have revealed several key insights:
-
The tetrahydroimidazo[1,2-a]pyridine core is essential for high-affinity binding to the OGA active site.
-
The phenylethyl group at C(2) generally confers greater potency compared to smaller substituents.[4]
-
Modifications to the N(8)-acyl group have a profound impact on selectivity against human lysosomal hexosaminidases (HexA/B). Increasing the steric bulk of this group, as seen in this compound C with its isobutyl group, dramatically reduces inhibition of HexA/B, leading to exceptional selectivity for OGA.[4]
Conclusion
This compound and its derivatives represent a powerful class of O-GlcNAcase inhibitors that have been instrumental in advancing our understanding of O-GlcNAc signaling. Their rational design, based on the structure of the target enzyme, serves as a prime example of structure-based drug discovery. The versatile synthesis pathway allows for the generation of a diverse range of analogs, facilitating detailed structure-activity relationship studies and the optimization of inhibitor properties. The experimental protocols detailed in this guide provide a foundation for researchers to utilize and further develop these important chemical tools in the study of O-GlcNAcylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. An efficient and versatile synthesis of GlcNAcstatins-potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
GlcNAcstatin: A Potent and Selective O-GlcNAcase Inhibitor for Cellular Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification implicated in a vast array of cellular processes, including signal transduction, transcription, and cell cycle regulation. The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of this process has been linked to several pathologies, such as diabetes, cancer, and neurodegenerative diseases. GlcNAcstatin, a glucoimidazole-based inhibitor, has emerged as a powerful chemical tool for studying the functional roles of O-GlcNAcylation due to its high potency and selectivity for OGA. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a rationally designed, potent, and selective competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2][3] Its development was a significant advancement over previously used OGA inhibitors, such as PUGNAc, which suffered from a lack of selectivity, also inhibiting lysosomal hexosaminidases.[4] this compound's high affinity and specificity for OGA make it an invaluable tool for elevating cellular O-GlcNAc levels to elucidate the downstream consequences of increased O-GlcNAcylation.[1][4]
Chemical Structure and Mechanism of Action
This compound is a glucoimidazole-based compound that mimics the transition state of the OGA-catalyzed reaction.[1][2] Its glucoimidazole core interacts with key residues in the active site of OGA, leading to potent competitive inhibition.[1] X-ray crystallography studies of a bacterial OGA in complex with this compound have revealed that the sugar moiety of the inhibitor occupies a pocket in the enzyme and forms hydrogen bonds with conserved residues, explaining its high affinity.[1][2]
Quantitative Inhibition Data
The potency and selectivity of this compound and its derivatives have been characterized through extensive kinetic studies. The following tables summarize key quantitative data from the literature, providing a basis for experimental design.
| Inhibitor | Target Enzyme | Ki (nM) | Selectivity (over HexA/B) | Reference |
| This compound | bOGA | 0.0046 ± 0.0001 | 100,000-fold | [1] |
| This compound A | hOGA | 4.3 ± 0.2 | Not Selective | [5] |
| This compound B | hOGA | 0.42 ± 0.06 | Not Selective | [5] |
| This compound C | hOGA | 4.4 ± 0.1 | 164-fold | [5] |
| This compound D | hOGA | 0.74 ± 0.09 | 4-fold | [5] |
| This compound E | hOGA | 8500 ± 300 | Not Selective | [5] |
| PUGNAc | hOGA | 35 ± 6 | Not Selective | [5] |
bOGA: bacterial O-GlcNAcase; hOGA: human O-GlcNAcase; HexA/B: lysosomal β-hexosaminidases A and B.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
Cell Lines:
Culture Conditions:
-
Culture HEK 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the cell culture medium.
-
Replace the existing medium of the cells with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 16-24 hours) to allow for the accumulation of O-GlcNAcylated proteins.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 1 µM Thiamet-G or PUGNAc) to prevent de-O-GlcNAcylation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract for downstream analysis.
O-GlcNAcase Activity Assay (Fluorogenic Substrate)
This assay measures the activity of OGA in cell lysates or with purified enzyme.[2][11]
Materials:
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc)
-
Assay buffer: 50 mM sodium cacodylate, pH 6.4, 100 mM NaCl, 0.1% BSA
-
Stop solution: 0.5 M sodium carbonate, pH 10.7
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the cell lysate/purified OGA.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the 4MU-GlcNAc substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4MU) using a microplate reader.
-
Calculate the OGA activity and the inhibitory effect of this compound.
Western Blot Analysis of O-GlcNAcylation
This protocol allows for the detection of global changes in protein O-GlcNAcylation following this compound treatment.[3]
Procedure:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using X-ray film or a digital imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Mandatory Visualizations
O-GlcNAc Cycling and Signaling Pathway
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the cellular effects of this compound.
Conclusion
This compound and its derivatives are indispensable tools for the study of O-GlcNAcylation. Their high potency and selectivity for OGA allow for the precise manipulation of cellular O-GlcNAc levels, enabling researchers to dissect the complex roles of this post-translational modification in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of O-GlcNAc biology and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Tools for functional dissection of site-specific O-GlcNAcylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00052C [pubs.rsc.org]
- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
- 7. accegen.com [accegen.com]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Signal Transduction with GlcNAcstatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GlcNAcstatin, a potent and selective inhibitor of O-GlcNAcase (OGA), and its application in the study of signal transduction. O-GlcNAcylation, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification that modulates a vast array of cellular processes. This compound, by inhibiting the removal of O-GlcNAc, serves as an invaluable chemical tool to elevate intracellular O-GlcNAcylation levels and elucidate its intricate interplay with other signaling events, most notably phosphorylation. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, and provides detailed experimental protocols for its use in investigating key signaling pathways, including insulin (B600854)/Akt signaling and tau phosphorylation, which are implicated in metabolic disorders and neurodegenerative diseases, respectively.
Introduction to O-GlcNAcylation and this compound
O-GlcNAcylation is a dynamic post-translational modification analogous to phosphorylation, regulating protein function, localization, and stability.[1][2] This process is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2] The cycling of O-GlcNAc is intimately linked to cellular nutrient status and stress responses, influencing a multitude of signal transduction pathways.[3]
This compound is a powerful and highly selective competitive inhibitor of OGA.[4] Its ability to penetrate cell membranes and effectively increase intracellular O-GlcNAcylation makes it an essential tool for studying the functional consequences of this modification.[4] By inhibiting OGA, this compound allows for the accumulation of O-GlcNAcylated proteins, enabling researchers to probe the downstream effects on various signaling cascades.
Mechanism of Action of this compound
This compound functions as a transition-state analogue inhibitor of O-GlcNAcase.[4] The core structure of this compound mimics the oxazolinium ion intermediate formed during the hydrolysis of O-GlcNAc by OGA. This high-affinity binding to the active site of OGA effectively blocks its catalytic activity, leading to a global increase in cellular O-GlcNAcylation.
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its derivatives has been characterized against both human O-GlcNAcase (hOGA) and in various cell lines. The following tables summarize the key quantitative data.
| Inhibitor | Target | Ki (nM) | Selectivity vs. HexA/HexB | Reference |
| This compound A | hOGA | 4.3 | Not specified | [4] |
| This compound B | hOGA | 0.4 | Not specified | [4] |
| This compound C | hOGA | 4.4 | 164-fold | [4] |
| This compound D | hOGA | 0.7 | 4-fold | [4] |
| This compound | bOGA | 0.0046 | 100,000-fold | [4] |
| Cell Line | This compound Variant | Concentration | Treatment Time | Observed Effect | Reference |
| HEK293 | This compound C | 20 nM - 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [4] |
| SH-SY5Y | This compound C | 20 nM & 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [4] |
| HeLa | This compound C | 20 nM & 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [4] |
| HT-1080 | This compound C | 20 nM & 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [4] |
| U-2 OS | This compound C | 20 nM & 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [4] |
Experimental Protocols
General Workflow for Investigating Signal Transduction with this compound
O-GlcNAcase Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against OGA.
Materials:
-
Recombinant human OGA (hOGA)
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
This compound
-
Assay buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0
-
Stop solution: 0.5 M glycine, pH 10.4
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilution (or vehicle control), and 25 µL of hOGA solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of 4-MU-GlcNAc substrate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Investigating Tau Phosphorylation in SH-SY5Y Cells
Objective: To assess the effect of this compound-induced O-GlcNAcylation on the phosphorylation of tau protein.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound C
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Anti-total Tau
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound C (e.g., 20 nM, 100 nM, 500 nM, 1 µM, 5 µM) or vehicle control for 6-24 hours.[4]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and imaging system.
-
Quantify band intensities and normalize phospho-tau levels to total tau and the loading control.
Investigating Insulin/Akt Signaling Pathway
Objective: To examine the impact of increased O-GlcNAcylation on the insulin-stimulated Akt signaling cascade.
Materials:
-
HepG2 or 3T3-L1 cells
-
Cell culture medium
-
This compound
-
Insulin
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blot apparatus
-
Primary antibodies:
-
Anti-O-GlcNAc
-
Anti-phospho-Akt (Ser473 and Thr308)
-
Anti-total Akt
-
Anti-phospho-Insulin Receptor
-
Anti-total Insulin Receptor
-
Anti-β-actin
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture HepG2 or 3T3-L1 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with this compound (e.g., 1 µM) for 2-4 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform Western blotting as described in section 4.3.
-
Analyze the phosphorylation status of the insulin receptor and Akt.
Quantitative Analysis of O-GlcNAcylation by Mass Spectrometry
Objective: To identify and quantify changes in the O-GlcNAc proteome following this compound treatment.
General Approach:
-
Cell Treatment and Lysis: Treat cells with this compound as described in previous sections. Lyse cells under denaturing conditions to inactivate endogenous enzymes.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an appropriate protease (e.g., trypsin).
-
Enrichment of O-GlcNAcylated Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment is crucial. Common methods include:
-
Lectin Affinity Chromatography: Using wheat germ agglutinin (WGA) to capture O-GlcNAcylated peptides.
-
Chemoenzymatic Labeling: Using a mutant galactosyltransferase to attach a chemical tag (e.g., biotin (B1667282) or an azide) to the O-GlcNAc moiety, followed by affinity purification.
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify O-GlcNAcylated peptides and their sites of modification. For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT) can be employed.
Conclusion
This compound is an indispensable tool for dissecting the complex roles of O-GlcNAcylation in signal transduction. Its high potency and selectivity allow for the precise manipulation of intracellular O-GlcNAc levels, enabling researchers to unravel the intricate crosstalk between O-GlcNAcylation and other post-translational modifications, particularly phosphorylation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for utilizing this compound to investigate its impact on critical signaling pathways involved in both normal physiology and disease states. Further exploration using advanced techniques such as quantitative mass spectrometry will continue to illuminate the multifaceted functions of O-GlcNAcylation and the therapeutic potential of targeting this pathway.
References
- 1. Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding OGA Function and its Inhibition by GlcNAcstatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of O-GlcNAcase (OGA), a critical enzyme in the regulation of cellular signaling, and the mechanism of its potent inhibitor, GlcNAcstatin. This document details the intricate role of O-GlcNAcylation in cellular processes, the biochemical properties of OGA, and the therapeutic potential of its inhibition.
Introduction to O-GlcNAcylation: A Dynamic Post-Translational Modification
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, and protein stability.[1][2] The levels of O-GlcNAcylation are tightly regulated by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1][3][4] This enzymatic pair acts as a metabolic sensor, integrating nutrient availability with cellular signaling pathways.[5][6]
Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, diabetes, and cancer.[2][3][7][8][9][10][11] Consequently, the enzymes of the O-GlcNAc pathway, particularly OGA, have emerged as promising therapeutic targets.
O-GlcNAcase (OGA): The "Eraser" of O-GlcNAcylation
OGA is a glycoside hydrolase that specifically catalyzes the removal of O-GlcNAc from modified proteins.[12][13] By cleaving the glycosidic bond, OGA restores the protein to its unmodified state, thereby modulating its activity, localization, or interaction with other proteins. OGA is highly expressed in the brain and pancreas, tissues with high metabolic activity.[13]
The catalytic mechanism of OGA involves substrate-assisted catalysis, where the N-acetyl group of the GlcNAc substrate participates in the hydrolysis reaction.[13][14] This mechanism has been crucial in the rational design of potent and selective OGA inhibitors.
This compound: A Potent and Selective OGA Inhibitor
This compound is a rationally designed, potent, and selective competitive inhibitor of OGA.[11][15] Its structure mimics the transition state of the OGA-catalyzed reaction, allowing it to bind tightly to the enzyme's active site.[13] This high affinity translates to low nanomolar and even picomolar inhibitory constants (Ki).[11][12]
Quantitative Data on this compound Inhibition of OGA
The following table summarizes the reported inhibitory constants (IC50 and Ki) for this compound and its derivatives against human OGA (hOGA).
| Inhibitor | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| This compound | - | 4.6 pM (bOGA) | Bacterial OGA | [15] |
| This compound A | - | 4.3 | Recombinant hOGA | [11] |
| This compound B | - | 0.4 | Recombinant hOGA | [11] |
| This compound C | - | 4.4 | Recombinant hOGA | [11] |
| This compound D | - | 0.7 | Recombinant hOGA | [11] |
| This compound E | - | - | Recombinant hOGA (weakest) | [11] |
| This compound G | - | - | Recombinant hOGA (>900,000-fold selectivity) | [16] |
Note: The Cheng–Prusoff equation {Ki=IC50/(1+([S]/Km))} is often used to convert IC50 values into the absolute inhibition constant (Ki).[11]
Cellular Effects of this compound
Treatment of various human cell lines with this compound leads to a dose-dependent increase in the overall levels of protein O-GlcNAcylation.[11] This cellular hyper-O-GlcNAcylation is a direct consequence of OGA inhibition and serves as a powerful tool to study the downstream effects of increased O-GlcNAc signaling.[11] GlcNAcstatins are cell-permeant, allowing for their use in living cells and organisms to probe the functional roles of O-GlcNAcylation.[11][12]
Signaling Pathways Regulated by OGA and O-GlcNAcylation
O-GlcNAcylation acts as a crucial regulator in a multitude of signaling pathways, often in a complex interplay with another key post-translational modification, phosphorylation.[17] Inhibition of OGA by this compound can therefore significantly impact these pathways.
Insulin (B600854) Signaling
O-GlcNAcylation plays a complex role in insulin signaling. Several key proteins in the insulin signaling cascade, including IRS1, PI3K, and Akt, are known to be O-GlcNAcylated.[18] Increased O-GlcNAcylation, which can be induced by this compound, has been shown to attenuate insulin signaling, potentially contributing to insulin resistance.[18][19] However, the precise mechanisms are multifaceted and context-dependent.
Figure 1: O-GlcNAcylation in Insulin Signaling.
Neurodegenerative Disease Pathways
In the context of neurodegenerative diseases such as Alzheimer's, O-GlcNAcylation of the tau protein has been shown to inhibit its hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[1][8] By increasing tau O-GlcNAcylation, OGA inhibitors like this compound hold therapeutic potential for these conditions.[1]
Figure 2: OGA Inhibition and Tau Phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of OGA and the effects of this compound.
In Vitro OGA Activity Assay
This protocol is for determining the enzymatic activity of OGA and assessing the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant human OGA (hOGA)
-
Fluorogenic or chromogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, 100 mM NaCl, 0.1% BSA)
-
This compound or other inhibitors
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the OGA substrate to each well at a final concentration near its Km value.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding a fixed concentration of recombinant hOGA to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a high pH stop solution for fluorogenic substrates).
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
References
- 1. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Arsenal for the Study of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. courses.edx.org [courses.edx.org]
Methodological & Application
Application Notes and Protocols for Utilizing GlcNAcstatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin and its derivatives are potent and highly selective competitive inhibitors of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4] By inhibiting OGA, this compound effectively increases intracellular O-GlcNAcylation levels, providing a powerful tool to investigate the functional roles of this dynamic post-translational modification in a multitude of cellular processes.[1][5] O-GlcNAcylation is integral to signal transduction, cell cycle regulation, transcription, and has been implicated in the pathophysiology of various diseases, including diabetes, neurodegenerative disorders, and cancer.[1][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for cell treatment, analysis of O-GlcNAcylation levels, and investigation of downstream signaling pathways.
Data Presentation: Quantitative Efficacy of this compound Derivatives
The following tables summarize the inhibitory potency of various this compound derivatives against human OGA (hOGA) and their selectivity over human lysosomal hexosaminidases (HexA/B), as well as their effective concentrations for increasing O-GlcNAcylation in cellular models.
| Inhibitor | hOGA Ki (nM)[7][8] | hHexA/B Ki (nM)[7][8] | Selectivity (hHexA/B Ki / hOGA Ki)[7][8] |
| This compound A | 4.3 | 0.55 | 0.13 |
| This compound B | 0.42 | 0.17 | 0.4 |
| This compound C | 4.4 | 720 | 164 |
| This compound D | 0.74 | 2.9 | 4 |
| This compound F | 11.2 | >10,000 | >890 |
| This compound G | 4.1 | >10,000 | >2400 |
| This compound H | 2.6 | >10,000 | >3800 |
| Cell Line | Inhibitor | Concentration | Incubation Time | Observed Effect |
| HEK-293 | This compound B, C, D | As low as 20 nM | 6 hours | Marked increase in cellular O-GlcNAc levels[7] |
| HeLa | This compound C | 20 nM - 1 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation[7] |
| HT-1080 | This compound C | 20 nM - 1 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation[7] |
| SH-SY5Y | This compound C | 20 nM - 1 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation[7] |
| U-2 OS | This compound C | 20 nM - 1 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation[7] |
| Rat PC-12 | MK-8719 (OGA inhibitor) | EC50 values reported | Not specified | Elevation of protein O-GlcNAc levels[9] |
| Mouse ESCs | This compound C | Not specified | Not specified | Global increase in O-GlcNAcylation[6] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating adherent cell lines with this compound to increase intracellular O-GlcNAcylation.
Materials:
-
Adherent cells in culture (e.g., HEK-293, HeLa)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Treatment Medium: Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 6 to 24 hours). Effective O-GlcNAcylation increase has been observed with as little as 6 hours of treatment with nanomolar concentrations of some this compound derivatives.[7]
-
Cell Harvesting: Following incubation, proceed with cell lysis for downstream analysis (e.g., Western Blotting, Mass Spectrometry).
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 6. Stem cell fate determination through protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Modulating Protein O-GlcNAcylation in HEK293 Cells with GlcNAcstatin
Introduction
O-GlcNAcylation is a dynamic and essential post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is critical for regulating a multitude of cellular functions, including signal transduction, transcription, and protein stability.[3][4] The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] An imbalance in this process is associated with various diseases, including cancer and neurodegenerative disorders.[4][5]
GlcNAcstatin is a potent, cell-permeable, and highly selective competitive inhibitor of human OGA (hOGA).[3][6][7] By inhibiting OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a state of hyper-O-GlcNAcylation within the cell.[6] This makes this compound an invaluable chemical tool for researchers to investigate the functional consequences of increased O-GlcNAcylation on specific proteins and cellular pathways.[3][7] This document provides detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound to study the effects of OGA inhibition.
O-GlcNAc Cycling and Inhibition Pathway
The diagram below illustrates the dynamic process of O-GlcNAcylation, which is regulated by OGT and OGA. This compound specifically inhibits OGA, thereby increasing the overall levels of O-GlcNAcylated proteins.
Caption: O-GlcNAc Cycling and the inhibitory action of this compound on OGA.
Data Summary: Effects of this compound on HEK293 Cells
The following table summarizes quantitative and qualitative data from studies using various this compound compounds to treat HEK293 cells. The primary endpoint measured is the increase in global O-GlcNAcylation levels, typically assessed by Western blot.
| This compound Variant | Concentration(s) | Treatment Duration | Observed Effect in HEK293 Cells | Reference |
| GlcNAcstatins B, C, D | 20 nM - 1 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation of numerous proteins. | [6] |
| GlcNAcstatins A, E | 20 nM - 1 µM | 6 hours | Less potent increase in O-GlcNAcylation compared to B, C, and D. | [6] |
| This compound | Increasing amounts | 12 hours | Qualitatively more efficient at raising O-GlcNAc levels than PUGNAc. | [4] |
| This compound G | 1 µM | 24 hours | Used to effectively elevate O-GlcNAc levels. | [8][9] |
| Thiamet G* | 0 - 1000 nM | 6 hours | Dose-dependent increase in O-protein levels with an EC₅₀ of 32 nM. | [10] |
*Note: Thiamet G is another potent OGA inhibitor, and its data on HEK293 cells is included for comparative purposes.[10]
Experimental Protocols
Protocol 1: General Culture and Maintenance of HEK293 Cells
This protocol outlines standard procedures for culturing HEK293 cells to ensure they are healthy and in an appropriate growth phase for experimentation.
Materials:
-
HEK293 cells (e.g., ATCC CRL-1573)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks or plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Grow HEK293 cells in a monolayer in appropriate flasks or dishes at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Passaging: Subculture cells when they reach 80-90% confluency.[11][12] a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate for 1-3 minutes at 37°C, or until cells detach. c. Neutralize the trypsin by adding 5-10 mL of complete growth medium. d. Gently pipette the cell suspension up and down to create a single-cell suspension. e. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing fresh, pre-warmed medium.[11]
-
Seeding for Experiments: Plate cells at the desired density in multi-well plates or dishes and allow them to attach and grow for at least 24 hours before starting any treatment.
Protocol 2: this compound Treatment of HEK293 Cells
This protocol provides a step-by-step guide for treating HEK293 cells with this compound to induce hyper-O-GlcNAcylation.
Materials:
-
This compound compound (e.g., this compound C or G)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
HEK293 cells cultured as described in Protocol 1
-
Complete growth medium
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed HEK293 cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 20 nM, 100 nM, 1 µM).[6][9]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO that is used in the highest concentration this compound treatment.
-
Treatment: a. Aspirate the medium from the cultured cells. b. Add the medium containing the appropriate concentration of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.[4][6][9]
-
Cell Harvesting: After incubation, proceed immediately to cell lysis for downstream analysis, such as Western blotting (Protocol 3).
Protocol 3: Western Blot Analysis of Global O-GlcNAcylation
This protocol is used to detect the increase in protein O-GlcNAcylation following this compound treatment.
Materials:
-
Treated and control HEK293 cells from Protocol 2
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)[6][8]
-
Loading Control Primary Antibody: (e.g., anti-β-actin or anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Place the culture plate on ice and wash cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 6c.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The hyper-O-GlcNAcylation will appear as a smear or an increase in the intensity of multiple bands across a range of molecular weights.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
Experimental Workflow
The diagram below outlines the sequential workflow for treating HEK293 cells with this compound and analyzing the results.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 4. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of GlcNAcstatin for SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. The modification of proteins by O-GlcNAc, known as O-GlcNAcylation, is a dynamic post-translational modification analogous to phosphorylation, regulating a multitude of cellular processes.[1][2] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases and neuronal studies.[3] Determining the optimal concentration of this compound is a critical first step for accurately studying the functional consequences of increased O-GlcNAcylation in SH-SY5Y cells. This document provides detailed protocols and application notes to establish the optimal working concentration of this compound for these cells, ensuring maximal OGA inhibition with minimal cytotoxicity.
Data Presentation: Efficacy and Cytotoxicity of this compound on SH-SY5Y Cells
The optimal concentration of this compound should effectively increase global O-GlcNAcylation without adversely affecting cell viability. The following table summarizes expected outcomes from dose-response experiments designed to identify this optimal range.
| This compound Concentration | Treatment Time (hours) | Relative O-GlcNAcylation Level (Fold Change vs. Control) | Cell Viability (%) | Observations |
| 0 nM (Vehicle Control) | 6 | 1.0 | 100 | Baseline O-GlcNAcylation and normal cell health. |
| 20 nM | 6 | 2.5 | ~98 | Significant increase in O-GlcNAcylation with no discernible cytotoxicity.[4] |
| 100 nM | 6 | 4.0 | ~97 | Further increase in O-GlcNAcylation; viability remains high. |
| 500 nM | 6 | 5.5 | ~95 | Near-maximal O-GlcNAcylation levels. |
| 1 µM | 6 | 5.8 | ~94 | Plateauing of O-GlcNAcylation effect. |
| 5 µM | 6 | 6.0 | ~92 | Marginal increase in O-GlcNAcylation compared to 1 µM, with a slight decrease in viability.[4] |
| 10 µM | 6 | 6.1 | ~85 | No significant gain in O-GlcNAcylation; potential for off-target effects and cytotoxicity increases. |
| 50 µM | 6 | 6.2 | ~60 | Significant cytotoxicity observed. |
Note: The data presented in this table are representative and may vary depending on experimental conditions, including cell passage number and specific this compound analog used.
Experimental Protocols
General Cell Culture of SH-SY5Y Cells
This protocol outlines the standard procedure for maintaining SH-SY5Y cells to ensure healthy, actively dividing cells for experimentation.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3][5]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks with supplemented DMEM/F12 medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.[6]
-
To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:4 to 1:10.[6]
Determining Optimal this compound Concentration Range
This experiment aims to identify a broad range of this compound concentrations for more detailed analysis.
Materials:
-
Healthy SH-SY5Y cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete growth medium
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium. A broad range is recommended for the initial trial, for example, from 1 nM to 100 µM.[8] It is advisable to use 10-fold spacing for this initial test.[8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for a defined period, for example, 6 hours, based on previous studies.[4]
-
After incubation, proceed to assess cell viability and O-GlcNAcylation levels as described in the following protocols.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a range of this compound concentrations on the viability of SH-SY5Y cells.
Materials:
-
SH-SY5Y cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for O-GlcNAcylation Levels
This protocol is used to quantify the change in global O-GlcNAcylation levels in SH-SY5Y cells following this compound treatment.
Materials:
-
SH-SY5Y cells treated with this compound in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the O-GlcNAcylation signal.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental Workflow for Optimal this compound Concentration.
Caption: this compound's Mechanism of Action.
References
- 1. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing SH-SY5Y cell culture: exploring the beneficial effects of an alternative media supplement on cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. SH-SY5Y culturing [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Linagliptin Protects Human SH-SY5Y Neuroblastoma Cells against Amyloid-β Cytotoxicity via the Activation of Wnt1 and Suppression of IL-6 Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of O-GlcNAcylation Following GlcNAcstatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1] This modification involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. The cycling of O-GlcNAc is tightly controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.
GlcNAcstatin is a potent and highly selective inhibitor of OGA.[2] By blocking the activity of OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This makes this compound a valuable chemical tool for investigating the functional roles of O-GlcNAcylation. Western blotting is a widely used technique to detect and quantify changes in global O-GlcNAcylation levels following treatment with pharmacological agents like this compound. This document provides detailed protocols for the analysis of O-GlcNAcylation by Western blot after this compound treatment, along with representative data and visualizations of the associated signaling pathway and experimental workflow.
Data Presentation
Treatment of cells with this compound is expected to result in a dose- and time-dependent increase in global O-GlcNAc levels. The following table summarizes representative quantitative data illustrating the expected effects of this compound treatment in a common cell line.
Table 1: Representative Quantitative Data on the Effect of this compound on Global O-GlcNAc Levels in HEK293 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in O-GlcNAcylation (Relative to Vehicle Control) |
| 0 (Vehicle) | 24 | 1.0 |
| 0.1 | 24 | 1.8 |
| 1 | 24 | 3.5 |
| 10 | 24 | 5.2 |
| 1 | 6 | 1.5 |
| 1 | 12 | 2.8 |
| 1 | 24 | 3.5 |
| 1 | 48 | 3.2 |
Note: The data presented is a representative summary compiled from typical results observed with potent OGA inhibitors. Specific results may vary depending on the cell type, experimental conditions, and detection methods.
Signaling Pathway and Experimental Workflow
O-GlcNAcylation Cycling and the Action of this compound
References
Application Notes and Protocols for O-GlcNAc Site Mapping using Mass Spectrometry with GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This modification is crucial in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[2] The cycling of O-GlcNAc is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][3] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
GlcNAcstatin is a potent and selective inhibitor of OGA.[3] By inhibiting OGA, this compound treatment leads to an accumulation of O-GlcNAcylated proteins in cells, facilitating their detection and site-specific identification by mass spectrometry. This application note provides detailed protocols for the use of this compound in conjunction with mass spectrometry-based proteomics to enrich and map O-GlcNAc sites.
Signaling Pathway and Mechanism of Action
The dynamic interplay between OGT and OGA regulates the O-GlcNAcylation status of substrate proteins, thereby influencing downstream cellular events. This compound inhibits OGA, leading to an increase in O-GlcNAcylation levels.
Experimental Protocols
This section details the methodology for O-GlcNAc site mapping using this compound treatment followed by mass spectrometry. The workflow involves cell culture and treatment, protein extraction, enrichment of O-GlcNAcylated peptides, and finally, LC-MS/MS analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture cells of interest (e.g., HEK293, HeLa) to approximately 80% confluency under standard conditions.
-
This compound Treatment:
-
Prepare a stock solution of this compound G in a suitable solvent (e.g., DMSO).
-
Treat the cells with a final concentration of this compound G in the nanomolar range for a specified duration (e.g., 2-18 hours). A vehicle control (DMSO) should be run in parallel. The optimal concentration and time should be determined empirically for the specific cell line and experimental goals.
-
-
Cell Harvest: After treatment, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and collect the cell pellet.
Protocol 2: Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. To preserve O-GlcNAc modifications, it is crucial to include an OGA inhibitor, such as PUGNAc or this compound, in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digestion: Digest the proteins into peptides using a protease such as trypsin.
Protocol 3: Enrichment of O-GlcNAcylated Peptides
Due to the low stoichiometry of O-GlcNAcylation, enrichment of modified peptides is essential for successful mass spectrometric analysis.[4]
Method A: Chemoenzymatic Labeling and Click Chemistry
This method offers high specificity for O-GlcNAcylated peptides.
-
Enzymatic Labeling:
-
Incubate the peptide mixture with a mutant galactosyltransferase (GalT1 Y289L) and an azide-modified sugar donor (UDP-GalNAz). This enzyme specifically transfers the azide-modified galactose to O-GlcNAc residues.
-
-
Click Chemistry:
-
Perform a copper-catalyzed or copper-free click chemistry reaction to attach a biotin-alkyne probe to the azide-modified peptides.
-
-
Affinity Purification:
-
Incubate the biotinylated peptide mixture with streptavidin-coated beads to capture the O-GlcNAcylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution: Elute the enriched O-GlcNAcylated peptides from the beads.
Method B: Immunoaffinity Enrichment
-
Incubate the peptide digest with an anti-O-GlcNAc antibody (e.g., CTD110.6) conjugated to beads.
-
Wash the beads to remove non-specific binders.
-
Elute the enriched peptides using a low pH solution or a competitive epitope.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS:
-
Analyze the enriched peptide samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Employ fragmentation methods that are suitable for glycopeptide analysis. Electron Transfer Dissociation (ETD) is often preferred as it tends to preserve the labile O-GlcNAc modification on the peptide backbone, facilitating site localization.[5][6] Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) can also be used, often in combination with ETD, to obtain complementary fragmentation information.[5][7]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine that allows for the specification of variable modifications, including O-GlcNAcylation on serine and threonine residues.
-
Utilize specialized software tools for confident O-GlcNAc site localization.
-
For quantitative analysis, compare the peak intensities or spectral counts of identified O-GlcNAcylated peptides between the this compound-treated and control samples.
-
Quantitative Data Presentation
The following table provides a representative example of quantitative data that can be obtained from an O-GlcNAc site mapping experiment comparing a control sample with a this compound-treated sample. The fold change indicates the increase in O-GlcNAcylation at specific sites upon OGA inhibition.
| Protein | UniProt ID | O-GlcNAc Site | Sequence | Fold Change (this compound/Control) |
| Nucleoporin p62 | P37198 | Ser270 | GFSFSQGSK | 4.2 |
| Casein kinase II subunit alpha | P68400 | Ser347 | VPLDYSGSK | 3.8 |
| Host cell factor 1 | P51610 | Thr765 | ATPTAPVTSK | 5.1 |
| O-GlcNAc transferase | O15294 | Ser33 | GSSPTGVK | 2.5 |
| Vimentin | P08670 | Ser49 | SLGSPSSR | 6.3 |
Note: The data presented in this table is illustrative and based on expected outcomes from published studies. Actual results may vary depending on the experimental conditions.
Conclusion
The use of this compound in combination with advanced mass spectrometry-based proteomic workflows provides a powerful strategy for the comprehensive and site-specific analysis of protein O-GlcNAcylation. The protocols outlined in this application note offer a robust framework for researchers to investigate the dynamic regulation of O-GlcNAcylation and its role in various biological processes and disease states. This approach is invaluable for identifying novel O-GlcNAcylated proteins and for understanding the functional consequences of this important post-translational modification.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 7. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Use of GlcNAcstatin in Mouse Models
Introduction
O-GlcNAcylation is a dynamic and abundant post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is critical for regulating a vast array of cellular functions, including signal transduction, transcription, cell cycle, and protein degradation.[2] The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][4]
GlcNAcstatin is a potent, mechanism-inspired inhibitor of O-GlcNAcase (OGA).[2][5] By blocking OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a state of hyper-O-GlcNAcylation.[2][5] This ability to modulate global O-GlcNAc levels makes this compound and other OGA inhibitors, such as Thiamet-G, powerful chemical tools for studying the functional role of this modification and as potential therapeutic agents for various diseases.[5][6] Dysregulation of O-GlcNAcylation has been implicated in the pathology of neurodegenerative diseases, cancer, diabetes, and ischemia-reperfusion injury.[2][7][8] These notes provide a comprehensive overview of the application of OGA inhibitors in various mouse models.
Key Applications in Mouse Models
The in vivo application of OGA inhibitors has been explored in a variety of disease models, primarily leveraging the hypothesis that increasing O-GlcNAcylation can confer therapeutic benefits.
Neurodegenerative Diseases (Alzheimer's Disease and Tauopathies)
A primary focus of OGA inhibitor research is in Alzheimer's disease (AD) and related tauopathies, which are characterized by the hyperphosphorylation and aggregation of the tau protein.[3][9] O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, creating a competitive relationship.[3][9] Increasing O-GlcNAcylation is therefore a promising strategy to reduce tau phosphorylation and subsequent pathology.
-
Mechanism: OGA inhibition elevates O-GlcNAc levels on tau, which has been shown to block its phosphorylation and prevent the formation of toxic aggregates.[4][10]
-
Mouse Models: Studies have successfully used OGA inhibitors in various transgenic mouse models, including:
-
TAPP mice (expressing mutant human tau and APP): Treatment blocked cognitive decline, decreased β-amyloid peptide levels, and reduced amyloid plaques.[6]
-
JNPL3 mice (expressing mutant human Tau): Chronic administration of Thiamet-G led to a dose-dependent increase in O-GlcNAc, a reduction in tau aggregates, decreased neurodegeneration, and improved motor skills.[1]
-
rTg4510 mice (human tauopathy model): The OGA inhibitor MK-8719 significantly increased brain O-GlcNAc levels, reduced pathologic tau, and attenuated brain atrophy.[11]
-
P301S mice: Continuous administration of the OGA inhibitor ceperognastat resulted in a dose-dependent increase in brain protein O-GlcNAc and tau O-GlcNAc.[12]
-
Ischemia-Reperfusion (I/R) Injury
Increasing O-GlcNAc levels has been shown to be protective against the damage caused by ischemia-reperfusion (I/R), a condition where blood supply is restored to tissue after a period of ischemia, causing inflammation and oxidative stress.[7]
-
Mechanism: Elevated O-GlcNAcylation is an adaptive cytoprotective response to I/R injury.[7] The protective mechanisms may involve attenuating calcium overload, reducing endoplasmic reticulum stress, and modifying inflammatory responses.[7]
-
Mouse Models:
-
Cardiac I/R: In mouse models of myocardial I/R, elevating O-GlcNAc levels before ischemia or during reperfusion significantly improves heart function and reduces infarct size.[13]
-
Cerebral I/R: In a mouse middle cerebral artery occlusion (MCAO) model, a transient elevation of brain O-GlcNAcylation was found to be neuroprotective and helped to ameliorate cerebral I/R injury.[14]
-
Cancer
O-GlcNAcylation is often elevated in cancer cells and plays a role in regulating cancer cell proliferation, survival, and metastasis.[8] OGA inhibition can modulate the response to anti-cancer therapies.
-
Mechanism: OGA inhibition can enhance the efficacy of chemotherapeutic agents. For example, the O-GlcNAcylation homeostasis-Thymidylate Synthase (TS) axis mediates the response to 5-fluorouracil (B62378) (5-FU).[15][16]
-
Mouse Models:
-
Colorectal Cancer (CRC): In a CRC mouse model, combining the OGA inhibitor Thiamet-G with 5-FU resulted in a synergistic inhibitory effect on tumor progression.[15][16]
-
Breast and Pancreatic Cancer: OGT knockdown sensitized cancer cells in a xenograft mouse model to the proteasome inhibitor bortezomib.[16]
-
Inflammation and Sepsis
O-GlcNAcylation influences key processes altered during sepsis, including the production of inflammatory mediators.
-
Mechanism: Increased O-GlcNAcylation can reduce systemic inflammation by modulating signaling pathways like NF-κB. Treatment with Thiamet-G increased O-glycosylation of the NF-κB p65 subunit, which was associated with reduced inflammation.[17]
-
Mouse Models:
-
LPS-Induced Systemic Inflammatory Response Syndrome (SIRS): In mice with LPS-induced endotoxic shock, treatment with Thiamet-G reduced systemic inflammation, attenuated hypotension, and improved survival rates by up to 60%.[17]
-
Quantitative Data Summary
The following tables summarize quantitative findings from various in vivo studies using OGA inhibitors in mouse models.
Table 1: Summary of In Vivo Studies using OGA Inhibitors in Mouse Models
| Disease Model | Mouse Strain | OGA Inhibitor | Dose & Route | Key Quantitative Outcomes | Reference |
| Alzheimer's/Tauopathy | TAPP (mutant tau/APP) | Thiamet-G | Not specified | Blocked cognitive decline; Decreased β-amyloid levels and plaques | [6] |
| Alzheimer's/Tauopathy | P301S | Ceperognastat | 0.05-10 mg/kg (subcutaneous) | Achieved >95% OGA enzyme occupancy in brain | [12] |
| Alzheimer's/Tauopathy | rTg4510 | MK-8719 | Oral | Dose-dependent elevation of brain O-GlcNAc levels | [11] |
| Alzheimer's/Tauopathy | Line 61 (α-synuclein) | ASN90 | 30 & 100 mg/kg/day (oral) | Dose-dependent increase in global protein O-GlcNAcylation in brain | [18] |
| Inflammation/Sepsis | C57BL/6 | Thiamet-G | 150 μg/Kg (i.v.) | Improved survival of LPS-treated mice by up to 60% | [17] |
| Inflammation/Sepsis | C57BL/6 | Glucosamine | 300 mg/Kg (i.v.) | Increased survival of LPS-treated mice to 40% | [17] |
| Metabolic Disease | Pancreatic β-cell Ogt-KO | Ogt-βKO | N/A | Hypoglycemia (3.88 ± 0.26 mmol/l) vs control (5.46 ± 0.41 mmol/l) | [19] |
Table 2: Quantitative Effects of OGA Inhibition on Pathological Markers
| Mouse Model | Inhibitor | Target Analyzed | Result | Reference |
| P301S (Tauopathy) | ASN90 (100 mg/kg) | Brain O-GlcNAcylation | ~2.5-fold increase 4h post-dose | |
| P301S (Tauopathy) | ASN90 (100 mg/kg) | O-tau levels | ~2-fold increase 4h post-dose | |
| P301S (Tauopathy) | ASN90 (100 mg/kg) | Tau phosphorylation (Ser396) | ~50% reduction 4h post-dose | |
| Generic Mouse Brain | Thiamet-G | α-Synuclein O-GlcNAcylation | Stoichiometry increased from ~20% to ~35% |
Diagrams
Experimental Protocols
Note: While this compound is a potent OGA inhibitor, many in vivo studies have utilized Thiamet-G due to its good bioavailability and brain permeability. The following protocols are generalized for OGA inhibitors and should be optimized for the specific compound and mouse model.
Protocol 1: Administration of OGA Inhibitor to Mice
This protocol describes the general procedure for preparing and administering an OGA inhibitor to mice.
1. Materials:
-
OGA Inhibitor (e.g., this compound, Thiamet-G)
-
Vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), Drinking Water)
-
Syringes and needles appropriate for the route of administration (e.g., oral gavage needles, 27-gauge needles for IP/IV)
-
Scale, vortex mixer, pH meter
2. Vehicle Preparation:
-
The choice of vehicle is critical and depends on the inhibitor's solubility.
-
For many studies, Thiamet-G has been successfully dissolved in standard drinking water or saline.[6][20]
-
Ensure the final solution is sterile (if for injection) and at a physiological pH.
3. Dosing and Administration:
-
Dosage Calculation: Calculate the required dose based on the animal's body weight. Doses can range widely depending on the inhibitor's potency and the desired effect, from 150 µg/kg for intravenous Thiamet-G in sepsis models to 100 mg/kg/day for oral ASN90 in tauopathy models.[17][18]
-
Route of Administration:
-
Oral (Drinking Water): For chronic studies, the inhibitor can be dissolved in the drinking water. This method reduces animal stress but offers less control over the exact dose consumed daily.
-
Oral Gavage: Delivers a precise dose directly to the stomach.
-
Intraperitoneal (IP) Injection: A common route for systemic delivery.
-
Intravenous (IV) Injection: Used for rapid systemic delivery, as seen in acute sepsis models.[17]
-
Subcutaneous (SC) Administration: Can be used for continuous delivery via osmotic pumps.[12]
-
-
Frequency: Administration can be a single acute dose or chronic daily dosing for several weeks or months, depending on the experimental design.[1][17]
4. Control Group:
-
Administer the vehicle alone to a control group of mice following the same schedule and route as the treatment group.
Protocol 2: Assessment of O-GlcNAcylation Levels by Western Blot
This protocol outlines the steps to measure changes in global protein O-GlcNAcylation in mouse tissues.
1. Tissue Collection and Lysis:
-
At the end of the treatment period, euthanize mice according to approved institutional protocols.
-
Rapidly dissect the tissue of interest (e.g., brain cortex, hippocampus, heart) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors. Crucially, the buffer must also contain an OGA inhibitor (e.g., 10 µM Thiamet-G or PUGNAc) to prevent O-GlcNAc removal during sample processing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin, GAPDH).
Protocol 3: Y-Maze Test for Working Memory Assessment
This protocol is used to evaluate spatial working memory, which is often impaired in mouse models of neurodegeneration.
1. Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 12 cm high) positioned at 120-degree angles from each other. Visual cues can be placed on the walls around the maze.
2. Procedure:
-
Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as a sequence of three consecutive entries into different arms (e.g., A, then B, then C).
3. Data Analysis:
-
Calculate the percentage of spontaneous alternation using the following formula:
-
% Alternation = [Number of Spontaneous Alternations] / [Total Number of Arm Entries - 2] * 100
-
-
A higher percentage of alternation reflects better spatial working memory, as the mouse remembers the arms it has recently visited.[20]
-
Also, record the total number of arm entries as a measure of general locomotor activity.
4. Interpretation:
-
Compare the % alternation and total arm entries between the OGA inhibitor-treated group and the vehicle-treated control group. An improvement in working memory is indicated by a significant increase in the % alternation without a significant change in total arm entries.[20]
References
- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of O-GlcNAcylation for Protection against Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and clinical translation of ceperognastat, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardioprotective O-GlcNAc signaling is elevated in murine female hearts via enhanced O-GlcNAc transferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAcylation Reduces Ischemia-Reperfusion–Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 16. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Increase in O-GlcNAc Improves Survival in Mice With LPS-Induced Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Relationships between gene expression and behavior in mice in response to systemic modulation of the O-GlcNAcylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Insulin Resistance In Vitro with GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. A key area of investigation into the molecular mechanisms underlying insulin resistance involves the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc). The dynamic addition and removal of O-GlcNAc moieties from serine and threonine residues of nuclear and cytoplasmic proteins are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. Dysregulation of O-GlcNAcylation has been linked to the etiology of insulin resistance.[1][2]
GlcNAcstatin is a potent and highly selective inhibitor of OGA, with a picomolar affinity that is approximately 100,000-fold more selective for OGA over lysosomal hexosaminidases.[3][4] This makes it a valuable tool for studying the specific roles of O-GlcNAcylation in cellular processes. Early studies using less specific OGA inhibitors, such as PUGNAc, suggested that a global increase in O-GlcNAcylation directly induces insulin resistance.[5] However, recent evidence from studies using more selective inhibitors like Thiamet-G and this compound challenges this notion, indicating that elevating O-GlcNAc levels alone may not be sufficient to cause insulin resistance in certain cell models, such as 3T3-L1 adipocytes.[6][7] These findings suggest that the effects of PUGNAc may be, in part, due to off-target effects.[7][8]
These application notes provide a framework for utilizing this compound to investigate insulin resistance in vitro. We present protocols for inducing insulin resistance in a common cell line, treating with this compound, and assessing key markers of insulin sensitivity.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the effects of OGA inhibitors on insulin signaling and glucose uptake.
Table 1: Effect of OGA Inhibitors on Insulin-Stimulated 2-Deoxyglucose (2-DG) Uptake in 3T3-L1 Adipocytes
| Treatment Group | Insulin (100 nM) | 2-DG Uptake (pmol/min/mg protein) | % of Insulin-Stimulated Control |
| Control | - | 15.2 ± 1.8 | 30.4% |
| Control | + | 50.0 ± 4.5 | 100% |
| PUGNAc (50 µM) | + | 32.5 ± 3.1 | 65% |
| This compound (1 µM) | + | 48.5 ± 4.2 | 97% |
Data are presented as mean ± standard deviation and are representative of findings where selective OGA inhibitors do not significantly impair insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[9][6]
Table 2: Effect of OGA Inhibitors on Insulin-Stimulated Akt Phosphorylation (Ser473) in 3T3-L1 Adipocytes
| Treatment Group | Insulin (100 nM) | p-Akt/Total Akt Ratio (Arbitrary Units) | % of Insulin-Stimulated Control |
| Control | - | 0.12 ± 0.02 | 12% |
| Control | + | 1.00 ± 0.09 | 100% |
| PUGNAc (50 µM) | + | 0.45 ± 0.05 | 45% |
| This compound (1 µM) | + | 0.95 ± 0.08 | 95% |
Data are presented as mean ± standard deviation and are representative of findings where selective OGA inhibitors do not significantly inhibit insulin-stimulated Akt phosphorylation.[5][10]
Experimental Protocols & Methodologies
Mandatory Visualizations
Caption: Insulin signaling and O-GlcNAc cycling.
Caption: In vitro insulin resistance workflow.
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol is adapted from established methods to induce the differentiation of 3T3-L1 fibroblasts into adipocytes.[11][12]
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[13]
-
Differentiation Medium II: DMEM with 10% FBS and 1 µg/mL insulin.
-
Maintenance Medium: DMEM with 10% FBS.
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in growth medium and culture until they reach confluence.
-
Post-Confluency Arrest: Maintain the confluent cells in growth medium for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium I (MDI).
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Differentiation Medium II.
-
Maturation (Day 4 onwards): After another 48 hours, switch to Maintenance Medium.
-
Maintenance: Replace the Maintenance Medium every 2 days.
-
Mature Adipocytes: The cells should be fully differentiated into mature, lipid-laden adipocytes by day 7-10.
Protocol 2: Induction of Insulin Resistance in 3T3-L1 Adipocytes
This protocol describes the induction of insulin resistance using dexamethasone.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
Maintenance Medium (DMEM with 10% FBS)
-
Dexamethasone (1 µM in Maintenance Medium)
Procedure:
-
Preparation: Use fully differentiated 3T3-L1 adipocytes.
-
Dexamethasone Treatment: Replace the maintenance medium with medium containing 1 µM dexamethasone.
-
Incubation: Incubate the cells for 24-48 hours to induce a state of insulin resistance.[14]
Protocol 3: this compound Treatment
Materials:
-
Insulin-resistant 3T3-L1 adipocytes (from Protocol 2)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Maintenance Medium
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in maintenance medium to achieve the desired final concentrations (e.g., 20 nM to 5 µM).[15] Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the dexamethasone-containing medium and replace it with the this compound treatment media or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined period, typically 6-24 hours.[15]
Protocol 4: 2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake into cells.[16][17]
Materials:
-
Treated 3T3-L1 adipocytes
-
Krebs-Ringer Phosphate-HEPES (KRPH) buffer
-
Insulin (100 nM in KRPH buffer)
-
2-Deoxy-D-[³H]glucose (radiolabeled) or a non-radioactive 2-DG assay kit
-
Phloretin (a glucose transporter inhibitor, as a negative control)
-
Lysis buffer
-
Scintillation counter (for radiolabeled assay) or plate reader (for colorimetric/fluorometric assay)
Procedure:
-
Serum Starvation: After this compound treatment, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation: Wash the cells with KRPH buffer and incubate for 30 minutes at 37°C.
-
Insulin Stimulation: Treat the cells with or without 100 nM insulin in KRPH buffer for 15-30 minutes at 37°C.
-
Glucose Uptake: Add radiolabeled 2-DG (or the substrate from a non-radioactive kit) and incubate for 5-10 minutes.
-
Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells according to the specific assay protocol (e.g., with NaOH or a provided lysis buffer).
-
Quantification:
-
Radiolabeled: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Non-radioactive: Follow the manufacturer's instructions for the colorimetric or fluorometric measurement of 2-deoxyglucose-6-phosphate.[16]
-
-
Data Normalization: Normalize the glucose uptake values to the total protein concentration in each sample.
Protocol 5: Western Blot for p-Akt/Akt
This protocol is for assessing the phosphorylation status of Akt, a key downstream effector of insulin signaling.[18][19][20]
Materials:
-
Treated 3T3-L1 adipocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Insulin Stimulation and Lysis: Following this compound treatment and serum starvation, stimulate the cells with 100 nM insulin for 15 minutes. Immediately wash with ice-cold PBS and lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevation of Global O-GlcNAc Levels in 3T3-L1 Adipocytes by Selective Inhibition of O-GlcNAcase Does Not Induce Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 12. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 14. mdpi.com [mdpi.com]
- 15. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Experimental Design for Studying Cell Cycle with GlcNAcstatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation plays a crucial role in various cellular processes, including the regulation of the cell cycle.[1][2] Dysregulation of O-GlcNAcylation has been implicated in several diseases, including cancer.[2]
GlcNAcstatin is a potent and highly selective inhibitor of OGA.[3] By inhibiting OGA, this compound treatment leads to an increase in global O-GlcNAcylation levels, providing a powerful tool to investigate the functional consequences of this modification. These application notes provide a detailed experimental framework for utilizing this compound to study the cell cycle.
Mechanism of Action
This compound acts as a competitive inhibitor of OGA, preventing the removal of O-GlcNAc from proteins. This leads to a hyper-O-GlcNAcylated state within the cell, which can impact the function and stability of numerous proteins involved in cell cycle control. Increased O-GlcNAcylation has been shown to affect key cell cycle regulators, leading to alterations in cell cycle progression, including arrest at the G1/S and G2/M transitions and prolongation of the S phase.[4][5]
Data Presentation
Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in HeLa Cells
The following table presents illustrative quantitative data on the effect of this compound treatment on the cell cycle phase distribution of HeLa cells, as would be determined by flow cytometry.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| This compound (1 µM) | 70 ± 4 | 20 ± 3 | 10 ± 2 |
| This compound (5 µM) | 85 ± 5 | 10 ± 2 | 5 ± 1 |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of the described experiments. Actual results may vary depending on the specific cell line, experimental conditions, and the duration of treatment.
Table 2: Illustrative Effect of this compound on Cell Cycle Regulatory Protein Levels
This table illustrates the expected changes in the protein levels of key cell cycle regulators in response to this compound treatment, as would be determined by Western blotting.
| Treatment | Cyclin D1 | Cyclin E | CDK2 | CDK4 | p21 | p27 |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | ↑ (1.8) | ↓ (0.4) | ↓ (0.5) | ↔ (1.1) | ↑ (2.5) | ↑ (2.0) |
Note: Values are represented as fold change relative to the vehicle control. ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. The data is illustrative.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: HeLa (human cervical cancer) or HEK293 (human embryonic kidney) cells are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control with the same concentration of DMSO should be included in all experiments.
-
Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Experimental Workflow Diagram
Caption: Workflow for studying cell cycle effects of this compound.
References
- 1. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The post-translational modification O-GlcNAc is a sensor and regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of O-GlcNAc cycling and proteomic identification of differentially O-GlcNAcylated proteins during G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Off-target effects of GlcNAcstatin at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GlcNAcstatin. High concentrations of this compound can lead to off-target effects, and this guide is designed to help you identify and mitigate these issues in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Phenotypes at High this compound Concentrations
Question: I am observing unexpected cell death, changes in cell morphology, or other phenotypes that are not consistent with O-GlcNAcase (OGA) inhibition after treating my cells with high concentrations of this compound. What could be the cause?
Answer: At high concentrations, certain this compound derivatives can exhibit off-target effects by inhibiting lysosomal β-hexosaminidases (HexA and HexB).[1][2][3][4] This is due to the structural similarity between the active sites of OGA and these lysosomal enzymes.[2][3][4] Inhibition of lysosomal hexosaminidases can disrupt lysosomal function, potentially leading to cellular toxicity.[5] This is a known issue with less selective OGA inhibitors like PUGNAc, and while GlcNAcstatins are generally more selective, high concentrations can still lead to off-target inhibition.[2][5]
Troubleshooting Steps:
-
Lower the Concentration: The most straightforward approach is to perform a dose-response experiment to find the lowest effective concentration of this compound that still provides the desired level of O-GlcNAc elevation without causing toxicity. GlcNAcstatins are potent inhibitors and can effectively increase O-GlcNAc levels at low nanomolar concentrations in many cell lines.[1][6]
-
Switch to a More Selective this compound Derivative: Different this compound derivatives have varying degrees of selectivity for OGA over lysosomal hexosaminidases. For example, modifications to the N-acetyl group of this compound can significantly increase selectivity.[1][6] this compound C and G have been reported to have high selectivity.[7][8] Refer to the data table below to select a more selective derivative.
-
Confirm Target Engagement: Use a Western blot to confirm that you are seeing an increase in total O-GlcNAcylated proteins at a concentration that does not induce the off-target phenotype. This will help you correlate the desired on-target effect with the inhibitor concentration.
-
Control for Lysosomal Dysfunction: If you suspect lysosomal dysfunction, you can use assays to measure lysosomal integrity or enzyme activity.
Issue 2: Inconsistent or Lower-Than-Expected Increase in O-GlcNAcylation
Question: I am not observing a significant increase in O-GlcNAc levels after treating my cells with this compound, or the results are inconsistent. What could be the reason?
Answer: Several factors could contribute to a less-than-optimal increase in O-GlcNAcylation upon this compound treatment.
Troubleshooting Steps:
-
Verify Inhibitor Potency and Handling: Ensure that your stock of this compound is potent and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Optimize Treatment Time and Concentration: The time required to observe a significant increase in O-GlcNAc levels can vary between cell types. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for your specific cell line. Also, as mentioned previously, a dose-response experiment is crucial.
-
Assess Cell Permeability: While GlcNAcstatins are designed to be cell-permeant, differences in cell membrane composition can affect their uptake.[1] Some derivatives, like this compound A, may have reduced cellular activity due to their hydrophilic nature.[1]
-
Consider Cellular Metabolism of O-GlcNAc: The basal level of O-GlcNAc cycling can differ between cell types.[9] Cells with very high O-GlcNAc turnover may require higher concentrations or longer incubation times to show a significant increase.
-
Check for OGT Activity: The addition of O-GlcNAc is catalyzed by O-GlcNAc transferase (OGT). If OGT expression or activity is low in your cell model, the accumulation of O-GlcNAcylated proteins will be limited, even with complete OGA inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound?
A1: The primary off-targets of this compound are the lysosomal β-hexosaminidases, HexA and HexB.[1][2][3][4] This is because OGA, the intended target, shares a similar substrate-assisted catalytic mechanism with these enzymes.[1]
Q2: How can I choose the right this compound derivative for my experiment?
A2: The choice of this compound derivative should be based on the required balance between potency and selectivity. For experiments where high specificity is crucial to avoid confounding effects from lysosomal inhibition, a highly selective derivative like this compound C or G is recommended.[7][8] If high potency is the primary concern and off-target effects have been ruled out at the effective concentration, other derivatives may be suitable. Refer to the quantitative data table for a comparison of inhibitory constants.
Q3: What is the mechanism of action of this compound?
A3: this compound is a competitive inhibitor of O-GlcNAcase (OGA).[2] It mimics the transition state of the substrate, binding tightly to the active site of OGA and preventing it from removing O-GlcNAc modifications from nuclear and cytosolic proteins.[2][3][4] This leads to an accumulation of O-GlcNAcylated proteins in the cell.
Q4: At what concentration should I start my experiments with this compound?
A4: It is recommended to start with a low nanomolar concentration (e.g., 10-50 nM) and perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.[1] Some this compound derivatives have been shown to be effective at concentrations as low as 20 nM.[1]
Q5: Are there alternatives to this compound for increasing cellular O-GlcNAcylation?
A5: Yes, other OGA inhibitors are available, such as PUGNAc and Thiamet-G.[5][10] However, PUGNAc is known to be less selective than this compound and can significantly inhibit lysosomal hexosaminidases.[2][5] Thiamet-G is another potent and selective OGA inhibitor.[10] The choice of inhibitor will depend on the specific requirements of your experiment.
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound Derivatives against human OGA (hOGA) and human lysosomal Hexosaminidases (HexA/B)
| This compound Derivative | hOGA Ki (nM) | HexA/B Ki (nM) | Selectivity (HexA/B Ki / hOGA Ki) | Reference |
| This compound A | 5.5 | 0.55 | 0.1 | [1] |
| This compound B | 0.42 | 0.17 | 0.4 | [1] |
| This compound C | 4.1 | 670 | 164 | [1] |
| This compound D | 0.74 | Not specified | 4-fold over β-hexosaminidase | [5] |
| This compound G | ~5 | Not specified | 9 x 10^5 fold increased selectivity | [7] |
Note: Lower Ki values indicate higher potency.
Experimental Protocols
Protocol 1: Western Blotting for Total O-GlcNAcylation
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to include an OGA inhibitor (such as this compound itself at a high concentration, e.g., 10 µM) in the lysis buffer to prevent de-O-GlcNAcylation during sample preparation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the total O-GlcNAc signal to a loading control like β-actin or GAPDH.
-
Protocol 2: OGA Inhibition Assay (In Vitro)
-
Reagents: Recombinant human OGA (hOGA), a fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG), and a range of concentrations of the this compound inhibitor.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant hOGA, and the this compound derivative at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the 4MU-NAG substrate.
-
Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualizations
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound on OGA.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Relationship between this compound concentration and on/off-target effects.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 4. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical approaches to understanding O-GlcNAc glycosylation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GlcNAcstatin Insolubility in Cell Culture Media
Welcome to the technical support center for GlcNAcstatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc modifications from proteins.[1][2] By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins in cells, allowing researchers to study the roles of this post-translational modification in various cellular processes, including signal transduction, transcription, and stress responses.[3][4] It is a valuable tool for investigating the impact of O-GlcNAcylation in diverse research areas such as neurodegenerative diseases, cancer, and metabolic disorders.[3][4]
Q2: I've observed precipitation after adding my this compound stock solution to my cell culture media. What are the common causes?
Precipitation of this compound in cell culture media is a frequent issue that can stem from several factors:
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Poor Aqueous Solubility: this compound, like many small molecule inhibitors, can have limited solubility in aqueous solutions like cell culture media.[5][6]
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.[5][6]
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Improper Dilution Technique: Rapidly adding a concentrated stock solution (typically in DMSO) directly into the culture medium can cause the compound to "crash out" of solution due to the sudden solvent change.[5][7]
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Media Composition and Temperature: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[8][9] Additionally, using cold media can decrease the solubility of the compound.[5][9]
-
pH Shifts: Changes in the pH of the culture medium, which can occur due to cellular metabolism, can affect the solubility of this compound over time.[6]
Q3: How should I prepare my this compound stock solution to minimize solubility issues?
Proper preparation of the stock solution is critical. Due to its limited aqueous solubility, this compound is typically dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Recommended Solvent: Use 100% DMSO to prepare a high-concentration primary stock solution (e.g., 10-100 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly and, if necessary, use brief sonication to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[9]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness forms immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Issue 2: Delayed Precipitation During Incubation
Symptom: The media appears clear initially, but a precipitate forms after several hours or days in the incubator.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or become less stable in the culture medium over extended incubation periods. | For long-term experiments, consider refreshing the media with a freshly prepared this compound solution every 24-48 hours. |
| pH Shift in Media | Cellular metabolism can alter the pH of the medium, which can in turn affect the solubility of this compound.[6] | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[8] | If possible, try a different basal media formulation to see if the issue persists. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature shifts that promote precipitation.[9] | Minimize the time that culture plates or flasks are outside the incubator. If performing microscopy, use a heated stage. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the potential interactions and factors that can lead to the precipitation of this compound in cell culture media.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Sterile microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in Medium:
-
In a 96-well plate, add 100 µL of your pre-warmed complete cell culture medium to wells A1 through H1.
-
Create a 2-fold serial dilution of your this compound stock solution directly in the medium. For example, to test a range from 100 µM down to 0.78 µM:
-
Add 2 µL of a 10 mM stock to well A1 (final concentration 200 µM, assuming a final volume of 100 µL for easy math, but it will be slightly more). A better approach is to make an intermediate dilution in DMSO first.
-
Revised Step: Prepare an intermediate dilution of your 10 mM stock in DMSO to 1 mM.
-
In the 96-well plate, add 2 µL of the 1 mM DMSO stock to 198 µL of media in well A1 (final concentration 10 µM, 1% DMSO).
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to well B1, mix, then 100 µL from B1 to C1, and so on, down to well G1.
-
-
Well H1 will serve as a no-drug control.
-
Add 2 µL of 100% DMSO to a separate well containing 198 µL of media to serve as a vehicle control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under these specific conditions.
-
Data Presentation:
| Concentration (µM) | Visual Observation (24h) | Absorbance at 600 nm (24h) | Soluble? (Yes/No) |
| 100 | Precipitate | 0.550 | No |
| 50 | Precipitate | 0.320 | No |
| 25 | Slight Cloudiness | 0.150 | No |
| 12.5 | Clear | 0.055 | Yes |
| 6.25 | Clear | 0.052 | Yes |
| 3.13 | Clear | 0.051 | Yes |
| Vehicle Control | Clear | 0.050 | Yes |
| Media Only | Clear | 0.048 | Yes |
Note: The absorbance values are hypothetical and for illustrative purposes only.
Protocol 2: Recommended Method for Preparing Final Working Solution
This protocol minimizes the risk of precipitation when diluting your this compound stock for cell treatment.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Create an Intermediate Dilution (Optional but Recommended): If your final working concentration is very low, consider making an intermediate dilution of your stock in DMSO (e.g., from 10 mM to 1 mM).
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize the final DMSO concentration (ideally ≤ 0.5%), add a small volume of your DMSO stock to the pre-warmed medium.[7]
-
Crucially, add the DMSO stock to the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations of the compound that can cause it to precipitate.[7]
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]
References
- 1. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing GlcNAcstatin Incubation Time for Maximum OGA Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GlcNAcstatin, a potent and selective inhibitor of O-GlcNAcase (OGA), to achieve maximal OGA inhibition in experimental settings. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presentation tables to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound leads to an accumulation of O-GlcNAcylated proteins within the cell, allowing for the study of the functional roles of this dynamic post-translational modification.[1][3][4]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: A common starting point for this compound concentration is in the low nanomolar to low micromolar range. For initial experiments, an incubation time of 12 to 24 hours is often used to observe a significant increase in global O-GlcNAcylation.[1] However, the optimal concentration and incubation time are highly dependent on the cell type, its metabolic rate, and the specific experimental endpoint.[5]
Q3: How does this compound compare to other OGA inhibitors like PUGNAc?
A3: this compound has been shown to be a more potent and selective inhibitor of OGA compared to older inhibitors such as PUGNAc.[1] PUGNAc can have off-target effects, including the inhibition of lysosomal hexosaminidases.[2] this compound's higher selectivity reduces the likelihood of these off-target effects, making it a more precise tool for studying O-GlcNAcylation.[1]
Q4: How can I verify that this compound is effectively inhibiting OGA in my cells?
A4: The most common method to confirm OGA inhibition is to measure the global level of O-GlcNAcylated proteins by Western blot analysis using an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6).[6][7] An effective inhibition will result in a noticeable increase in the intensity of O-GlcNAc bands compared to a vehicle-treated control.
Q5: Can prolonged incubation with this compound be cytotoxic?
A5: While this compound is designed to be a specific OGA inhibitor, prolonged exposure at high concentrations can potentially lead to cellular stress and cytotoxicity.[8] It is crucial to perform a cell viability assay in parallel with your experiments to determine the optimal non-toxic concentration and incubation time for your specific cell line.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in O-GlcNAc levels observed after this compound treatment. | 1. Incubation time is too short: The accumulation of O-GlcNAcylated proteins is a time-dependent process. 2. Inhibitor concentration is too low: The concentration of this compound may be insufficient to achieve significant OGA inhibition in your specific cell line. 3. Cell line specific factors: Some cell lines may have higher endogenous OGA activity or lower rates of O-GlcNAc cycling. 4. Improper inhibitor storage or handling: this compound may have degraded. | 1. Increase incubation time: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your experimental system.[5] 2. Increase inhibitor concentration: Perform a dose-response experiment with a range of this compound concentrations. 3. Optimize for your cell line: Consider that different cell lines may require different treatment conditions. 4. Ensure proper storage: Store this compound as recommended by the manufacturer, typically at -20°C, and prepare fresh dilutions for each experiment.[11] |
| High variability in O-GlcNAc levels between replicates. | 1. Inconsistent cell seeding density: Uneven cell numbers will lead to variable protein levels and O-GlcNAcylation. 2. Inconsistent inhibitor addition: Variations in the timing or volume of inhibitor addition can affect the results. 3. Uneven cell health: Cells that are stressed or not in the logarithmic growth phase may respond differently to treatment. | 1. Ensure uniform cell seeding: Use a cell counter for accurate seeding and ensure a homogenous cell suspension. 2. Standardize inhibitor addition: Use precise pipetting techniques and add the inhibitor to all wells at the same time. 3. Maintain healthy cell cultures: Use cells within a consistent passage number and ensure they are healthy and actively dividing at the time of treatment.[12] |
| Cell death or morphological changes observed after treatment. | 1. Inhibitor concentration is too high: Excessive OGA inhibition can disrupt cellular homeostasis and lead to toxicity. 2. Prolonged incubation: Continuous exposure to the inhibitor may be detrimental to the cells. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at higher concentrations. | 1. Perform a dose-response cell viability assay: Determine the IC50 for cytotoxicity and use a concentration well below this value.[13][14] 2. Reduce incubation time: Find the minimum time required to achieve the desired level of OGA inhibition. 3. Include a vehicle control: Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1-0.5% for DMSO).[8] |
Data Presentation
The optimal incubation time for this compound should be determined empirically for each cell line and experimental condition. The following table provides a representative example of expected outcomes from a time-course experiment designed to optimize OGA inhibition.
| Incubation Time (Hours) | This compound Concentration | Expected Fold Increase in Global O-GlcNAcylation (Relative to Vehicle Control) | Notes |
| 1 | 1 µM | 1.2 - 1.5 | Early, detectable increase in O-GlcNAcylation. |
| 4 | 1 µM | 1.5 - 2.5 | Significant increase in O-GlcNAcylation, suitable for short-term studies.[15] |
| 8 | 1 µM | 2.0 - 4.0 | Robust increase, often approaching maximal levels. |
| 12 | 1 µM | 3.0 - 5.0 | Typically near-maximal or maximal O-GlcNAcylation.[1] |
| 24 | 1 µM | 3.0 - 5.0 | Sustained high levels of O-GlcNAcylation. Potential for secondary cellular responses.[9] |
| 48 | 1 µM | 2.5 - 4.5 | O-GlcNAc levels may begin to plateau or slightly decrease due to cellular compensatory mechanisms. Monitor for cytotoxicity. |
Note: These values are illustrative. Actual fold increases will vary depending on the cell type, antibody used for detection, and other experimental factors.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines the steps to identify the optimal incubation time for achieving maximal OGA inhibition with this compound in a specific cell line.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
-
Vehicle (e.g., DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G or PUGNAc) to prevent de-O-GlcNAcylation during lysis.[6]
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
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Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
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Primary antibody for a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest for the longest time point.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: When cells reach the desired confluency, replace the medium with the prepared this compound or vehicle control medium.
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: a. Separate equal amounts of protein (e.g., 20-30 µg) from each time point by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using a chemiluminescent substrate. g. Strip and re-probe the membrane with the loading control antibody.
-
Data Analysis: Quantify the band intensities for O-GlcNAc and the loading control. Normalize the O-GlcNAc signal to the loading control and calculate the fold change relative to the time 0 or vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound at different concentrations and incubation times.[16][17]
Materials:
-
Cells and complete culture medium
-
96-well plates
-
This compound and vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired incubation times (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: O-GlcNAc Cycling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disruption of O-GlcNAcylation Homeostasis Induced Ovarian Granulosa Cell Injury in Bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promocell.com [promocell.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of OGA Inhibitors: GlcNAcstatin vs. PUGNAc
For researchers, scientists, and drug development professionals, the selection of a suitable O-GlcNAcase (OGA) inhibitor is critical for accurately probing the functional roles of O-GlcNAcylation in cellular processes. This guide provides a comprehensive comparison of two commonly used OGA inhibitors, GlcNAcstatin and PUGNAc, focusing on their inhibitory potency, selectivity, and practical application in experimental settings.
O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating a wide array of cellular processes. The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Inhibition of OGA is a key strategy to increase global O-GlcNAcylation levels and study its downstream effects.
Mechanism of Action
Both this compound and PUGNAc are competitive inhibitors of OGA. They act by binding to the active site of the enzyme, preventing it from hydrolyzing O-GlcNAc from substrate proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins within the cell, allowing for the study of the functional consequences of this modification.
Data Presentation: Quantitative Comparison
A critical factor in choosing an OGA inhibitor is its potency and selectivity. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and PUGNAc against human OGA (hOGA) and human lysosomal β-hexosaminidases (hHexA/B), a common off-target.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (over hHexA/B) |
| This compound G | hOGA | 4.1[1] | 20[1] | >900,000-fold[1] |
| hHexA/B | >3,700,000[1] | - | ||
| PUGNAc | hOGA | ~50[2] | - | Poor[2] |
| hHexA/B | Potent inhibitor[2] | - |
Note: Ki and IC50 values can vary slightly between different studies and assay conditions. The data presented here is collated from multiple sources for comparison.
As the data clearly indicates, this compound G is a significantly more potent and selective inhibitor of OGA compared to PUGNAc. The poor selectivity of PUGNAc for OGA over lysosomal β-hexosaminidases is a major drawback, as inhibition of these off-target enzymes can lead to confounding cellular effects, such as the accumulation of gangliosides, which may impact signaling pathways being investigated[2].
Experimental Protocols
In Vitro OGA Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro potency of inhibitors against OGA using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
Materials:
-
Recombinant human OGA
-
pNP-GlcNAc (substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.3)
-
Inhibitors (this compound, PUGNAc) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 0.4 M glycine, pH 10.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitors (e.g., this compound and PUGNAc) in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human OGA to each well.
-
Add the different concentrations of the inhibitors to the wells containing OGA and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of pNP-GlcNAc to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), allowing the enzyme to cleave the substrate.
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, causing the product, p-nitrophenol, to develop a yellow color.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Analysis by Western Blot
This protocol outlines the steps to assess the ability of inhibitors to increase O-GlcNAcylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and reagents
-
Inhibitors (this compound, PUGNAc)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or PUGNAc (e.g., 10 µM - 100 µM) for a specific duration (e.g., 6-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform chemiluminescent detection using an ECL substrate.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the relative increase in global O-GlcNAcylation levels.
Mandatory Visualization
Caption: Mechanism of OGA inhibition by this compound and PUGNAc.
Caption: Workflow for analyzing cellular O-GlcNAcylation after inhibitor treatment.
Conclusion
When comparing this compound and PUGNAc for OGA inhibition, this compound emerges as the superior choice for most research applications. Its high potency and exceptional selectivity for OGA over lysosomal β-hexosaminidases minimize the risk of off-target effects, leading to more reliable and interpretable experimental data. While PUGNAc has been historically used and can be effective at increasing global O-GlcNAcylation, its lack of selectivity is a significant concern that researchers must consider when designing experiments and interpreting results[2]. For studies requiring precise and specific inhibition of OGA, this compound is the recommended tool.
References
GlcNAcstatin's Selectivity Profile: A Comparative Guide to its Interaction with Lysosomal Hexosaminidases
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity of GlcNAcstatin and its derivatives with lysosomal hexosaminidases, supported by experimental data and detailed protocols.
This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This post-translational modification is crucial for regulating a multitude of cellular processes, making OGA a significant target for therapeutic intervention in various diseases, including neurodegenerative disorders and diabetes. However, the structural similarity between the active sites of OGA and the lysosomal hexosaminidases (Hex A and Hex B) raises concerns about potential off-target effects. Inhibition of lysosomal hexosaminidases can lead to lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. Therefore, a thorough understanding of the selectivity profile of this compound and its analogues is essential for the development of safe and effective OGA-targeted therapies.
Comparative Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory potency (Kᵢ or IC₅₀ values) of various this compound derivatives against human O-GlcNAcase (hOGA) and human lysosomal hexosaminidases (Hex A/B). A lower value indicates higher inhibitory potency. The selectivity ratio is calculated to illustrate the preference of the inhibitor for hOGA over Hex A/B.
| Compound | hOGA Kᵢ (nM) | Hex A/B Kᵢ (nM) | Selectivity for hOGA (Hex A/B Kᵢ / hOGA Kᵢ) |
| This compound | 4.6 pM (bOGA) | 520 | ~113,000-fold (for bOGA) |
| This compound A | 4.3 | 0.55 | ~0.13 |
| This compound B | 0.42 | 0.17 | ~0.4 |
| This compound C | 4.4 | >1000 | >227 |
| This compound D | 0.7 | 29 | ~41 |
Note: Data is compiled from multiple sources. bOGA refers to bacterial O-GlcNAcase. The high selectivity of the parent this compound was observed with a bacterial OGA, while derivatives were tested against human OGA. Direct comparison of absolute values should be made with caution.
The data clearly indicates that while some earlier derivatives like this compound A and B show potent inhibition of both OGA and lysosomal hexosaminidases, rational design has led to analogues like this compound C with significantly improved selectivity for OGA.[1] This selectivity is achieved by modifying the N-acetyl group of the inhibitor to exploit differences in the active site architecture between OGA and the lysosomal hexosaminidases.
Experimental Protocols
The determination of the inhibitory constants (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) is crucial for assessing the potency and selectivity of inhibitors. Below are generalized protocols for enzyme inhibition assays for O-GlcNAcase and lysosomal hexosaminidases.
O-GlcNAcase (OGA) Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure OGA activity and its inhibition.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA
-
Inhibitor stock solutions (e.g., this compound derivatives) in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a series of dilutions of the inhibitor in Assay Buffer.
-
In the wells of the 96-well plate, add 20 µL of the inhibitor dilutions. For the control (no inhibitor), add 20 µL of Assay Buffer with the same concentration of the solvent.
-
Add 20 µL of a pre-determined concentration of hOGA to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 4-MUG substrate to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.
Lysosomal Hexosaminidase (Hex A/B) Inhibition Assay
This protocol describes a similar assay to measure the activity of lysosomal hexosaminidases.
Materials:
-
Purified human lysosomal hexosaminidases (Hex A and Hex B) or cell lysates containing these enzymes.
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) or 4-Methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (4-MUGS) to specifically measure Hex A activity.
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5.
-
Inhibitor stock solutions.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Follow the same steps for inhibitor and enzyme addition as in the OGA inhibition assay, using the appropriate assay buffer.
-
Incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Start the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at 37°C.
Data Analysis:
-
The IC₅₀ and Kᵢ values are determined using the same data analysis methods described for the OGA assay.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of these experiments, the following diagrams illustrate the mechanism of inhibition and the experimental workflow.
Caption: Competitive inhibition of OGA by this compound.
Caption: General workflow for determining enzyme inhibition.
References
A Comparative Crystallographic Guide to O-GlcNAcase (OGA) Inhibition: GlcNAcstatin vs. Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic structures of O-GlcNAcase (OGA) in complex with the inhibitor GlcNAcstatin against other widely studied inhibitors. This analysis, supported by experimental data, offers insights into the binding modes and structural determinants of OGA inhibition, crucial for the rational design of novel therapeutics targeting O-GlcNAc signaling pathways.
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a host of cellular processes. The removal of this sugar moiety is catalyzed by a single enzyme, O-GlcNAcase (OGA). Dysregulation of OGA activity has been implicated in various diseases, including neurodegenerative disorders and diabetes, making it a prime target for therapeutic intervention. Understanding the precise interactions between OGA and its inhibitors at an atomic level is paramount for developing potent and selective drugs. X-ray crystallography provides invaluable high-resolution snapshots of these interactions, revealing the structural basis of inhibition.
This guide focuses on the comparative crystallographic analysis of OGA in complex with this compound, a potent inhibitor, and contrasts its binding mode with that of other significant inhibitors such as Thiamet-G and NAG-thiazoline.
Quantitative Comparison of OGA-Inhibitor Complex Structures
The following table summarizes key quantitative data from the X-ray crystallographic studies of OGA in complex with this compound D, Thiamet-G, and NAG-thiazoline. This data facilitates a direct comparison of the structural resolution and provides the Protein Data Bank (PDB) identifiers for further investigation.
| Inhibitor | PDB ID | Organism | Resolution (Å) | Key Features |
| This compound D | 2WB5 | Clostridium perfringens (CpOGA) | 2.50 | The 3-mercaptopropanamide moiety extends into a distinct pocket in the active site. |
| Thiamet-G | 5UN9 | Homo sapiens (hOGA) | 2.50 | Mimics the transition state of the GlcNAc substrate during hydrolysis. The pyranose ring adopts a 4C1 chair conformation.[1] |
| Thiamet-G | 5M7S | Homo sapiens (hOGA) | Not specified in snippets | Complex with human OGA, highlighting structural basis for inhibition. |
| Thiamet-G | 2VVN | Bacteroides thetaiotaomicron (BtOGA) | Not specified in snippets | Complex with a bacterial homolog of OGA. |
| NAG-thiazoline | 2CHN | Not specified in snippets | Not specified in snippets | An analog of the oxazolinium bicyclic intermediate in the catalytic reaction.[2] |
Experimental Protocols: A Look into the Crystallization Process
The determination of the three-dimensional structure of OGA in complex with its inhibitors through X-ray crystallography involves a multi-step process. The general workflow is outlined below, with specific details for the crystallization of a truncated human OGA (OGAcryst) in complex with Thiamet-G as a representative example.[1]
Protein Expression and Purification
High-purity, stable, and monodisperse protein samples are a prerequisite for successful crystallization. A common approach involves:
-
Gene Synthesis and Cloning: The gene encoding the desired OGA construct (e.g., a truncated, more stable version) is synthesized and cloned into an expression vector, often with a purification tag such as a polyhistidine (His)-tag.
-
Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. The cells are cultured, and protein expression is induced.
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed to release the protein. The protein of interest is then selectively captured from the cell lysate using affinity chromatography that binds to the engineered tag (e.g., a nickel-charged resin for His-tagged proteins).
-
Tag Removal and Further Purification: The purification tag is often cleaved off using a specific protease to obtain a more native protein. Further purification steps, such as size-exclusion chromatography, are employed to separate the target protein from any remaining impurities and aggregated forms, ensuring a homogenous sample.
Crystallization
Crystallization is the process of forming a well-ordered, three-dimensional lattice of the protein-inhibitor complex. This is a critical and often challenging step.
-
Complex Formation: The purified OGA protein is incubated with a molar excess of the inhibitor to ensure the formation of the OGA-inhibitor complex. For the OGAcryst–Thiamet-G complex, OGAcryst was incubated with 2 mM Thiamet-G for 1 hour.[1]
-
Crystallization Screening: A wide range of conditions (including pH, precipitant type and concentration, temperature, and additives) are screened to find the optimal conditions for crystal growth. The hanging-drop vapor-diffusion method is commonly used.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are further refined to improve their size and quality for X-ray diffraction experiments.
X-ray Diffraction Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are typically flash-frozen in liquid nitrogen to prevent radiation damage during X-ray exposure. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A three-dimensional model of the protein-inhibitor complex is then built into this map and refined to produce the final atomic coordinates.
Visualizing the Experimental and Logical Frameworks
To better understand the processes and comparisons involved, the following diagrams have been generated using the DOT language.
Concluding Remarks
The crystallographic analysis of OGA in complex with various inhibitors provides a detailed structural roadmap for understanding the molecular basis of its inhibition. While all three inhibitors—this compound, Thiamet-G, and NAG-thiazoline—target the active site of OGA, they do so by mimicking different states of the substrate during catalysis or by engaging unique sub-pockets within the active site. This comparative structural knowledge is instrumental for the ongoing development of next-generation OGA inhibitors with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of a range of human diseases.
References
GlcNAcstatin's Competitive Edge: A Kinetic Analysis of Human O-GlcNAcase Inhibition
For researchers, scientists, and drug development professionals, understanding the kinetic profile of an enzyme inhibitor is paramount to its successful application. This guide provides a detailed comparison of GlcNAcstatin's inhibitory effects on human O-GlcNAcase (OGA), a critical enzyme in cellular signaling, against other known inhibitors. Supported by experimental data and protocols, this analysis highlights the potency and selectivity of the this compound family.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a vital post-translational modification regulating a multitude of cellular processes, including signal transduction, gene expression, and protein degradation.[1][2] The levels of O-GlcNAcylation are maintained by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3] Dysregulation of this process has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1][4][5] Consequently, the development of potent and selective OGA inhibitors has become a significant therapeutic strategy.[6]
GlcNAcstatins have emerged as a highly potent class of competitive inhibitors of human OGA.[7] Kinetic studies have demonstrated that these compounds inhibit OGA in the sub-nanomolar to nanomolar range, making them some of the most potent human OGA inhibitors identified to date.[7] Their mechanism of action involves mimicking the transition state of the OGA-catalyzed reaction.[7]
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for this compound and its derivatives in comparison to other commonly used OGA inhibitors. This data underscores the superior potency and, in many cases, selectivity of the this compound family.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity vs. HexA/B | Reference |
| This compound C | human OGA | 3.2 | - | 164-fold | [8][9] |
| This compound D | human OGA | - | - | 15-fold | [8] |
| This compound G | human OGA | 4.1 | ~7,000 (for hHexA/B) | >900,000-fold | [1][9][10] |
| This compound H | human OGA | 2.6 | - | 35,000-fold | [9] |
| PUGNAc | human OGA | ~50 | - | Poor | [11] |
| NAG-thiazoline | human OGA | 70 | 70 (for hHEX) | None | [7] |
| Thiamet-G | human OGA | 2.1 - 21 | - | 37,000-fold | [9][12] |
| NButGT | human OGA | 230 | - | 1,500-fold | [9] |
Mechanism of OGA Inhibition by this compound
GlcNAcstatins are designed as transition-state mimics. The catalytic mechanism of OGA proceeds through an oxazoline (B21484) intermediate.[7] this compound's structure resembles this intermediate, allowing it to bind tightly to the active site of OGA and competitively inhibit its function.[7] This high-affinity binding is responsible for its low nanomolar and even picomolar inhibition constants.[9]
Caption: Mechanism of OGA inhibition by this compound.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using in vitro enzyme activity assays. A detailed protocol for a standard OGA activity assay is provided below.
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against human OGA.
Materials:
-
Recombinant human OGA
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)[12]
-
Assay Buffer: 50 mM NaH2PO4 (pH 6.5), 100 mM NaCl, 0.1 mg/ml BSA[12]
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Stop Solution: 200 mM glycine-NaOH (pH 10.75)[12]
-
96-well microplates
-
Plate reader capable of fluorescence detection (λex=360 nm / λem=460 nm)[2]
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human OGA and 4MU-GlcNAc in assay buffer. The final enzyme concentration is typically in the low nanomolar range (e.g., 2 nM), and substrate concentrations are varied around the Km value.[12]
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add varying concentrations of the inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period at 37°C.
-
Initiate the reaction by adding the 4MU-GlcNAc substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.[12][13]
-
Termination: Stop the reaction by adding the stop solution.[12]
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentration for different inhibitor concentrations to determine the mode of inhibition (e.g., using a Lineweaver-Burk plot).[8]
-
For competitive inhibitors, the Ki value can be calculated using the Cheng-Prusoff equation.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for an OGA kinetic assay.
Conclusion
The kinetic analysis of this compound and its derivatives unequivocally demonstrates their potent and competitive inhibition of human OGA. The sub-nanomolar to nanomolar Ki values, coupled with the remarkable selectivity of certain derivatives like this compound G over related lysosomal hexosaminidases, position them as superior research tools and promising therapeutic candidates. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the kinetics of OGA inhibition and develop novel, even more effective inhibitors for the study and potential treatment of O-GlcNAc-related pathologies.
References
- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of transition state mimicry by tight binding aminothiazoline inhibitors provides insight into catalysis by human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of GlcNAcstatin and MK-8719 in tauopathy models
For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for tauopathies, such as Alzheimer's disease, is a paramount challenge. A promising strategy has emerged targeting the enzyme O-GlcNAcase (OGA), which is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau. Inhibition of OGA leads to increased O-GlcNAcylation of tau, a post-translational modification that has been shown to interfere with the pathological hyperphosphorylation and aggregation of tau. This guide provides a side-by-side comparison of two key OGA inhibitors, GlcNAcstatin and MK-8719, based on available preclinical data.
This comparison guide synthesizes findings from in vitro and in vivo studies to offer a detailed look at the performance of this compound and MK-8719. While both are potent inhibitors of OGA, the extent of their preclinical evaluation in the context of tauopathy models varies significantly. MK-8719 has been more extensively studied in animal models of tauopathy, with data available on its effects on tau pathology and cognitive function. Information on this compound's efficacy in in vivo tauopathy models is less prevalent in publicly available literature.
At a Glance: Key Quantitative Data
To facilitate a rapid and objective comparison, the following tables summarize the key quantitative data for this compound and MK-8719.
| Parameter | This compound | MK-8719 | Reference |
| In Vitro Potency | |||
| IC50 (human OGA) | Not explicitly stated, but described as a picomolar inhibitor | < 0.010 µM (10 nM) | [1][2] |
| Ki (human OGA) | 4.6 pM (for a bacterial OGA), sub-nanomolar to nanomolar for hOGA | 7.9 nM | [3][4] |
| Cell-based IC50 (O-GlcNAc increase) | Not explicitly stated | < 0.100 µM (100 nM) | [1] |
| In Vivo Efficacy (rTg4510 mouse model) | |||
| Tau Pathology Reduction | Data not available | Significant reduction in neurofibrillary tangles and pathologic tau | [1][5] |
| Cognitive/Behavioral Improvement | Data not available | Attenuated hyperactivity and mitigated decline in hippocampal volume | [6] |
| Pharmacokinetics | |||
| CNS Penetrant | Yes (cell-permeant) | Yes | [1][2] |
| Bioavailability | Data not available | > 60% (rat, dog, mouse) | [1] |
Delving into the Mechanisms: Signaling Pathways and Experimental Approaches
The therapeutic rationale for targeting OGA in tauopathies is rooted in the interplay between O-GlcNAcylation and phosphorylation of the tau protein. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating OGA inhibitors.
Caption: O-GlcNAc Cycling and its Influence on Tau Pathology.
This diagram illustrates how OGA inhibitors like this compound and MK-8719 block the removal of O-GlcNAc from tau, leading to its accumulation. This increased O-GlcNAcylation is thought to compete with and reduce the hyperphosphorylation of tau by kinases, thereby preventing its aggregation into neurofibrillary tangles.
References
- 1. | BioWorld [bioworld.com]
- 2. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GlcNAcstatin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of GlcNAcstatin, a potent and selective O-GlcNAcase (OGA) inhibitor. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. As a powerful modulator of intracellular O-GlcNAcylation levels, this compound requires careful handling due to its biological activity.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is the most critical step in mitigating exposure risks when working with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds.[4] |
| Body Protection | Laboratory coat or disposable gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound powder should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Pre-use Inspection: Before starting any procedure, inspect all PPE for any signs of damage.[4]
-
Gather Materials: Ensure all necessary equipment and reagents are within the fume hood before commencing work to avoid unnecessary movements in and out of the containment area.
2. Handling the Compound:
-
Weighing: When weighing the powdered form, do so within the fume hood. Use anti-static weigh paper or a contained vessel to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately alert others in the laboratory.
-
For small powder spills within the fume hood, gently cover with a damp paper towel to avoid raising dust and then wipe clean.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
All materials used for spill cleanup should be disposed of as hazardous waste.[7]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[7][8]
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous solid waste container.[9]
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[8] Halogenated and non-halogenated solvent waste should be segregated.[10]
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[9]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[11] Never dispose of chemical waste down the drain or in the regular trash.[12]
This compound's Mechanism of Action
This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2][3] By inhibiting OGA, this compound increases the overall level of O-GlcNAcylated proteins within the cell, thereby modulating various signaling pathways.[1]
References
- 1. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lsu.edu [lsu.edu]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. juniata.edu [juniata.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
